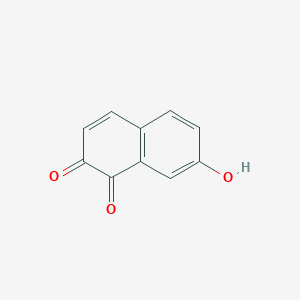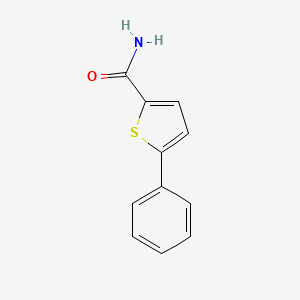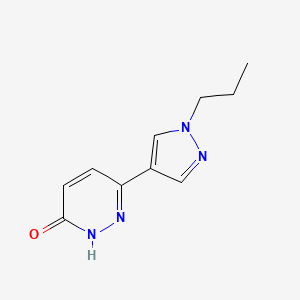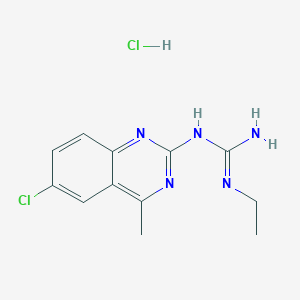
7-Hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxynaphthalene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of 2-hydroxy-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of henna leaves, followed by purification processes. The leaves are dried, powdered, and subjected to solvent extraction to isolate the compound. The extracted material is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions yield hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino and thio derivatives of naphthoquinone.
Scientific Research Applications
7-Hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including xanthenes, phenazines, and quinoxalines.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.
Industry: It is used as a dye in textiles and as a molecular probe in biochemical research.
Mechanism of Action
The mechanism of action of 7-Hydroxynaphthalene-1,2-dione involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, contributing to its anticancer properties. Additionally, the compound can inhibit specific enzymes and signaling pathways, further elucidating its biological effects.
Comparison with Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): Similar in structure but differs in the position of the hydroxyl group.
1,4-Naphthoquinone: Lacks the hydroxyl group, leading to different chemical properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another hydroxylated naphthoquinone with distinct biological activities.
Uniqueness: 7-Hydroxynaphthalene-1,2-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its natural occurrence in henna and its historical use as a dye further distinguish it from other naphthoquinones.
Properties
CAS No. |
607-09-0 |
|---|---|
Molecular Formula |
C10H6O3 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
7-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1-5,11H |
InChI Key |
RFQKUQIIZPRDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)

![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)


![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)



